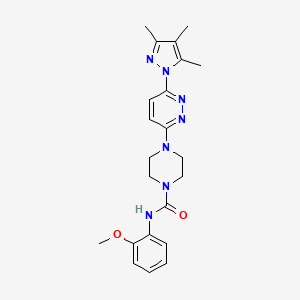

![molecular formula C18H18N2O3S2 B3008490 {(5Z)-4-氧代-2-硫代-5-[(2Z)-2-(1,3,3-三甲基-1,3-二氢-2H-吲哚-2-亚甲基)乙亚甲基]-1,3-噻唑烷-3-基}乙酸 CAS No. 309242-67-9](/img/structure/B3008490.png)

{(5Z)-4-氧代-2-硫代-5-[(2Z)-2-(1,3,3-三甲基-1,3-二氢-2H-吲哚-2-亚甲基)乙亚甲基]-1,3-噻唑烷-3-基}乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

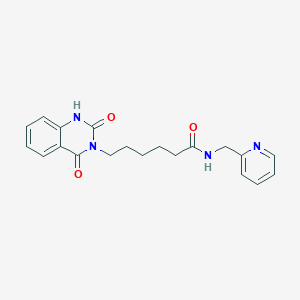

The compound is a derivative of 4-oxo-2-thioxothiazolidin-3-yl acetic acids, which are known for their wide range of pharmacological activities. These compounds, particularly those with a 5-arylalkylidene group, have been previously synthesized as potential antifungal agents. One of the derivatives, epalrestat, is used clinically as an aldose reductase inhibitor .

Synthesis Analysis

The synthesis of related compounds involves the preparation of (5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid derivatives. These compounds are synthesized through a series of reactions starting from basic precursors like anthranilic acid, followed by the formation of intermediate compounds such as 2-thioxo-3-phenylquinazolin-4(3H)-one. Subsequent reactions, including Knoevenagel condensation with appropriate aldehydes, lead to the formation of the final compounds with moderate yield .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic methods, including IR, ^1H-NMR, ^13C-NMR, and HR-MS spectral data. Theoretical studies using quantum chemical DFT methods have also been conducted to calculate the equilibrium geometric parameters of different conformations of the rhodanine derivatives, which are used as acceptor groups in the synthesis of sensitizing dyes for solar cells .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of thioxothiazolidinone rings and the introduction of arylidene groups. The Knoevenagel condensation is a key step in the synthesis, which allows for the introduction of various substituents, thereby modifying the chemical properties of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the thioxothiazolidinone ring and the arylidene group contributes to their pharmacological activities. The compounds exhibit potent inhibitory action against aldose reductase, with some derivatives showing submicromolar IC50 values. They also demonstrate low cytotoxic activity against certain cell lines, such as HepG2 . The thermodynamic parameters of the compounds and their synthesis reactions have been calculated, showing the effect of substituents on their thermodynamic stability .

科学研究应用

抗真菌应用

- 该化合物的某些衍生物已被合成作为潜在的抗真菌剂。一项研究发现,{(5Z)-[4-氧代-5-(吡啶-2-甲基亚甲基)-2-硫代-1,3-噻唑烷-3-基]}乙酸显着抑制了各种念珠菌属和毛癣菌属的生长 (Doležel 等人,2009)。

醛糖还原酶抑制

- 这类化合物,特别是(4-氧代-2-硫代噻唑烷-3-基)乙酸,已显示出对醛糖还原酶(一种与糖尿病并发症有关的酶)的有效抑制活性。其中一种衍生物被认为比临床药物依帕司他显著更有效 (Kučerová-Chlupáčová 等人,2020)。

合成和结构分析

- 已经对相关噻唑烷衍生物的合成和结构表征进行了研究,深入了解了它们的化学性质和在包括药物在内的各个领域的潜在应用 (Zidar 等人,2009)。

抗癌和抗炎特性

- 从该化合物合成的新型衍生物已对其抗癌和抗炎活性进行了评估。例如,某些衍生物对结肠癌细胞系表现出中等的抗肿瘤活性,并在动物模型中显示出有希望的抗渗出作用 (Lozynskyi 等人,2015)。

热力学和构象研究

- 该化合物已对其热力学性质和构象结构进行了研究,特别是在太阳能电池的吲哚染料的背景下。这项研究提供了对各种构象异构体的稳定性和合成反应的见解 (Baryshnikov 等人,2010)。

抗菌活性

- 该化合物的衍生物对一系列细菌、分枝杆菌和真菌物种表现出显着的抗菌活性。构效关系研究确定了影响其抗菌功效的关键因素 (Krátký 等人,2017)。

蛋白激酶抑制

- 已经合成并证明了新的 5-亚芳基-2-硫代-1,3-噻唑烷-4-酮衍生物可以抑制蛋白激酶 DYRK1A。这表明在治疗神经和肿瘤疾病中具有潜在应用 (Bourahla 等人,2021)。

属性

IUPAC Name |

2-[(5Z)-4-oxo-2-sulfanylidene-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-18(2)11-6-4-5-7-12(11)19(3)14(18)9-8-13-16(23)20(10-15(21)22)17(24)25-13/h4-9H,10H2,1-3H3,(H,21,22)/b13-8-,14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOANOBPXYMWGAU-QKPPEBSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=C3C(=O)N(C(=S)S3)CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\C(=O)N(C(=S)S3)CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

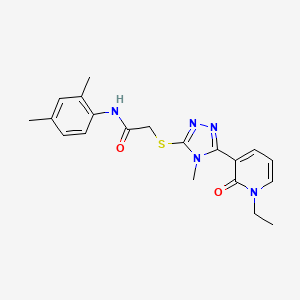

![2-[3-(methylthio)phenyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3008414.png)

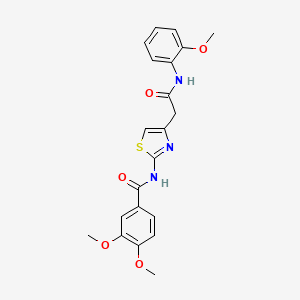

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)

![1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B3008418.png)

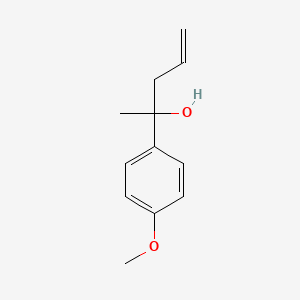

![7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3008420.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)

![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)